3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
In medicinal chemistry, it has shown promising antileishmanial and antimalarial activities . The compound has also been used in molecular docking studies to understand its interaction with various biological targets. Additionally, its unique chemical structure makes it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules in parasites, thereby exhibiting antileishmanial and antimalarial activities . The molecular docking studies have provided insights into the binding interactions and the structural basis for its biological activity.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of the pyrazole and oxadiazole moieties. Similar compounds include other pyrazole derivatives such as hydrazine-coupled pyrazoles and pyrazoloquinolines . These compounds share some structural similarities but differ in their specific functional groups and pharmacological activities.
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[[2-(3,4-dichlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N6O4/c18-10-6-23-26(7-10)8-14-24-17(30-25-14)16(28)22-4-3-21-15(27)9-29-11-1-2-12(19)13(20)5-11/h1-2,5-7H,3-4,8-9H2,(H,21,27)(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMIVYLBFNHZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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